4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride
Overview
Description
4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride is a chemical compound with the molecular formula C11H16ClFN2O2S and a molecular weight of 294.77 g/mol . This compound is characterized by the presence of a fluorine atom attached to a benzene ring, a piperidine ring, and a sulfonamide group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride typically involves the reaction of 4-fluorobenzenesulfonyl chloride with piperidine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The piperidine ring may enhance the binding affinity and specificity of the compound for its target .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide
- 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide sulfate
- 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide phosphate
Uniqueness
4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride is unique due to its specific combination of a fluorine atom, piperidine ring, and sulfonamide group. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced binding affinity for certain biological targets, making it a valuable compound in various research applications .
Properties
IUPAC Name |
4-fluoro-N-piperidin-4-ylbenzenesulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O2S.ClH/c12-9-1-3-11(4-2-9)17(15,16)14-10-5-7-13-8-6-10;/h1-4,10,13-14H,5-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIAAVUWAJRUXNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NS(=O)(=O)C2=CC=C(C=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClFN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30656397 | |
Record name | 4-Fluoro-N-(piperidin-4-yl)benzene-1-sulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30656397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913634-50-1 | |
Record name | Benzenesulfonamide, 4-fluoro-N-4-piperidinyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=913634-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-N-(piperidin-4-yl)benzene-1-sulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30656397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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